6-(4-benzylpiperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(4-benzylpiperidine-1-carbonyl)-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20-17(22)8-7-16(19-20)18(23)21-11-9-15(10-12-21)13-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWYLKFDNGNOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, which is then coupled with a pyridazinone precursor under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Analgesic Properties : Compounds similar to 6-(4-benzylpiperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one have shown significant analgesic effects. Research indicates that derivatives of this compound interact with opioid receptors, leading to pain relief comparable to established analgesics such as fentanyl .
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, it has been evaluated against FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard treatments like bleomycin .
2. Neuroprotective Effects
Research suggests that some derivatives of this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential applications in neurodegenerative diseases such as Alzheimer's disease. The dual inhibition mechanism could help in managing symptoms associated with cognitive decline .
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring, benzyl group | Potential analgesic and anticancer properties |
| Fentanyl | Piperidine ring | Strong analgesic properties |
| Crizotinib | Piperazine moiety | Targeted therapy for specific cancers |
| 4-(Propanamido)perhydroazepines | Similar piperidinic structure | Potent analgesic effects |
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound across multiple research domains:
- Analgesic Activity : In vitro studies demonstrated that derivatives exhibited significant analgesic effects comparable to established pain relievers due to their interaction with opioid receptors .
- Anticancer Properties : The compound was evaluated against various cancer cell lines, revealing promising results in inducing apoptosis and inhibiting tumor growth. Its effectiveness was particularly noted in models resistant to conventional therapies .
- Neuroprotective Effects : Certain derivatives showed potential in treating neurodegenerative diseases by inhibiting key enzymes involved in neurotransmitter breakdown, suggesting a dual role in neuroprotection and cognitive enhancement .
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyridazinone Derivatives
Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Key structural analogs include:
Structural and Crystallographic Insights
- Planarity and Torsion Angles: In Zardaverine, the pyridazinone and aryl rings are nearly coplanar (torsion angle: 4.9°), stabilized by hydrogen bonds . The target compound’s 4-benzylpiperidine group may introduce torsional strain, reducing planarity and altering binding modes.
- Crystal Packing: Morpholine-substituted pyridazinones form layered structures via C-H···O interactions , whereas benzylpiperidine derivatives may exhibit more complex packing due to increased hydrophobicity.
Biological Activity
6-(4-benzylpiperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a benzyl group and a carbonyl group, linked to a pyridazinone core. This unique structure allows for diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route begins with the preparation of the piperidine derivative, which is then coupled with a pyridazinone precursor under controlled conditions to ensure high yield and purity. Key reaction conditions may include specific catalysts and solvents that facilitate the desired transformations .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been studied for its potential to inhibit monoamine oxidases (MAOs), which are critical enzymes involved in neurotransmitter metabolism. The inhibition of MAOs can lead to increased levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating mood disorders .
Inhibition Studies
Research indicates that this compound exhibits notable inhibitory effects on MAO-B, with an IC50 value of approximately 12.02 μM, demonstrating its potency compared to other derivatives . The structure-activity relationship (SAR) studies reveal that modifications in the benzyl group can significantly affect the inhibitory potency.
Case Study 1: Neuroprotective Effects
A study focusing on the neuroprotective effects of this compound demonstrated that it could reduce oxidative stress in neuronal cells. This effect was linked to its ability to inhibit MAO-B, thus preventing the breakdown of neuroprotective neurotransmitters .
Case Study 2: Antidepressant Potential
In another investigation, the compound was evaluated for antidepressant-like effects in animal models. Results indicated that administration led to significant improvements in depressive behaviors, correlating with increased serotonin levels. These findings support the hypothesis that MAO inhibition contributes to its antidepressant properties .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds such as:
| Compound | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 6-(4-benzylpiperidine-1-carbonyl)benzonitrile | Structure | 15.5 | Moderate MAO-B inhibition |
| 3-(4-benzylpiperidine-1-carbonyl)-N,N-diethylbenzenesulfonamide | Structure | 10.0 | High MAO-B inhibition |
This table illustrates how structural variations influence biological activity, highlighting the unique efficacy of this compound.
Q & A
Q. What are the key synthetic strategies for synthesizing 6-(4-benzylpiperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one?
The synthesis typically involves multi-step protocols, including Friedel-Crafts reactions, hydrazine treatment, and alkylation. For example, mucochloric acid can undergo a Friedel-Crafts reaction to form intermediates, followed by hydrazine hydrate treatment to yield pyridazinones. Subsequent alkylation with methylating agents (e.g., dimethyl sulfate) introduces the N-methyl group . Optimization of substituent positions (e.g., aryl or halogen groups) is critical for regioselectivity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Structural characterization relies on NMR, NMR, and IR spectroscopy. For instance, NMR of a related compound (6-(2,4-dichlorophenyl)-2-methylpyridazinone) shows distinct aromatic proton signals at δ 7.46–7.30 ppm and a singlet for the pyridazinone H-4 proton at δ 6.02 ppm. IR spectra confirm carbonyl stretches (~1636 cm) and N-methyl vibrations (~2798 cm) .
Q. What purification methods are effective for isolating this compound?
Column chromatography with chloroform:ethyl acetate (9:1) is commonly used to purify pyridazinone derivatives. Recrystallization in ethanol (90%) further enhances purity, as demonstrated in the isolation of 4-benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazinone .
Q. What safety precautions are essential during synthesis?
Key precautions include using pressure vessels for reactions involving volatile amines (e.g., dimethylamine in ethanol) and avoiding ignition sources due to flammable solvents. Proper ventilation and personal protective equipment (PPE) are mandatory when handling chlorinated intermediates .
Advanced Research Questions
Q. How can substituent effects on the pyridazinone ring influence cyclization or isomerization outcomes?
Substituents like aryl or halogen groups at the 6-position significantly impact cyclization. For example, 6-aryl derivatives exhibit enhanced stability due to steric hindrance, while electron-withdrawing groups (e.g., Cl) may accelerate ring-opening reactions. Studies on tert-amino effects highlight how dimethylamino groups at the 5-position stabilize intermediates during isomerization .
Q. What methodological approaches resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 71% vs. lower yields in analogous syntheses) often stem from solvent choice or reaction time. Systematic optimization using design of experiments (DoE) can identify critical parameters. For instance, extending reaction times or switching from ethanol to methanol-water mixtures improves alkylation efficiency .
Q. How can radiolabeled analogs of this compound be developed for biological imaging?
Radiolabeling strategies, such as -tagging via methoxy groups, enable PET imaging applications. A related pyridazinone derivative (-CHDI-180R) demonstrated high affinity for mutant huntingtin aggregates, validated in murine models. Similar protocols could be adapted by substituting the benzylpiperidine moiety with radiolabeled precursors .
Q. What in silico methods predict the binding affinity of this compound to biological targets?
Molecular docking and MD simulations using software like AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., enzymes or receptors). Validation against experimental IC data from kinase assays or fluorescence polarization enhances predictive accuracy .
Q. How does solvent polarity affect reaction kinetics in pyridazinone synthesis?
Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while non-polar solvents (e.g., chloroform) favor Friedel-Crafts reactions. Kinetic studies on dichlorophenylfuranone cyclization revealed a 20% yield increase in DMF compared to ethanol .
Q. What strategies mitigate decomposition during scale-up for preclinical studies?
Controlled temperature gradients (e.g., <100°C for exothermic steps) and inert atmospheres (N/Ar) prevent oxidation. Pilot-scale trials using continuous flow reactors improve mixing and heat dissipation, reducing byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
